N-[4-(biphenyl-4-yl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(4-{[1,1’-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a biphenyl group, a thiazole ring, and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1,1’-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the biphenyl and thiazole intermediates. One common method involves the Suzuki–Miyaura coupling reaction to form the biphenyl structure . The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone . The final step involves the coupling of the thiazole intermediate with the chromene carboxamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1,1’-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the biphenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-{[1,1’-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Materials Science: Its structural features allow it to be used in the development of new materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of N-(4-{[1,1’-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation . The biphenyl and thiazole rings play crucial roles in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
- N-{2-[(4’-CYANO-1,1’-BIPHENYL-4-YL)OXY]ETHYL}-N’-HYDROXY-N-METHYLUREA
Uniqueness
N-(4-{[1,1’-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to its combination of biphenyl, thiazole, and chromene moieties, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications, from medicinal chemistry to materials science.
Properties
Molecular Formula |
C26H18N2O3S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C26H18N2O3S/c1-16-23(19-13-11-18(12-14-19)17-7-3-2-4-8-17)27-26(32-16)28-24(29)21-15-20-9-5-6-10-22(20)31-25(21)30/h2-15H,1H3,(H,27,28,29) |
InChI Key |
AKUPPTYXSAKWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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